molecular formula C15H13ClN4OS B4964630 N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B4964630
M. Wt: 332.8 g/mol
InChI Key: OZVCZXGIUIWDOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic molecular design to enhance specific properties such as aqueous solubility and oral absorption. For instance, the introduction of a piperazine unit has been shown to significantly improve these characteristics, leading to compounds with promising pharmacological profiles (Shibuya et al., 2018). Additionally, reactions involving 2-chloro-N-(3-oxoalkenyl)acetamides with heteroaryl thiones have been utilized for the formation of pyridin-2(1H)-ones, showcasing the compound's synthetic versatility (Savchenko et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray diffraction and NMR spectroscopy. For example, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been confirmed, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Ismailova et al., 2014).

Chemical Reactions and Properties

The compound and its derivatives have been involved in various chemical reactions, leading to the synthesis of novel structures with potential biological activity. For example, derivatives containing the 1,3,4-thiadiazole substituent have shown antifungal and insecticidal activities, illustrating the compound's chemical reactivity and potential for generating biologically active molecules (Zhou Bing-se, 2013).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, play a crucial role in the compound's applicability. Enhancements in aqueous solubility and oral absorption, as demonstrated by derivatives like K-604, are critical for developing clinically relevant compounds (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and conditions, are essential for the compound's application in synthesis and potential biological activities. The ability to undergo intramolecular cyclization and react with different electrophiles or nucleophiles showcases the compound's versatility and potential for creating a wide range of derivatives with varied biological activities (Savchenko et al., 2020).

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-9-4-5-10-12(7-9)20-15(19-10)22-8-13(21)18-11-3-2-6-17-14(11)16/h2-7H,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVCZXGIUIWDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

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